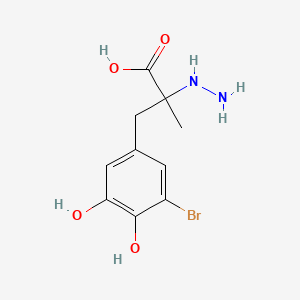

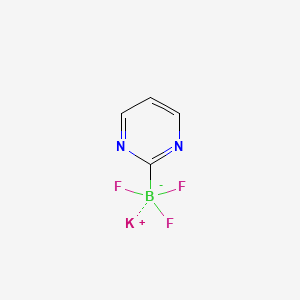

![molecular formula C6H4BrN3 B573004 6-bromo-1H-imidazo[4,5-c]pyridine CAS No. 1312440-90-6](/img/structure/B573004.png)

6-bromo-1H-imidazo[4,5-c]pyridine

Overview

Description

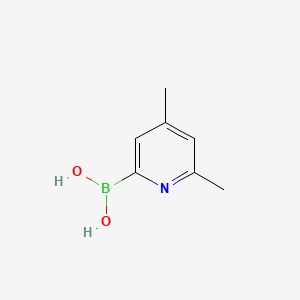

“6-bromo-1H-imidazo[4,5-c]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are an important family of heterocyclic compounds, and their derivatives possess various pharmacological properties .

Synthesis Analysis

The synthesis of imidazopyridine derivatives has been reported in several studies. For instance, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis . Another study reported the synthesis of imidazopyridine derivatives using palladium-catalyzed coupling reaction (Suzuki reaction), and the Vilsmeier-Haack reaction .Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 212.05 . It is a solid at room temperature .Scientific Research Applications

Corrosion Inhibition : Derivatives of imidazo[4,5-b]pyridine, including 6-bromo variants, have shown high inhibitory performance against mild steel corrosion in acidic environments. These compounds are identified as mixed-type inhibitors and have been studied using techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. Computational approaches like Density Functional Theory (DFT) support these experimental results (Saady et al., 2021).

Anticancer and Antimicrobial Activities : Synthesized derivatives of 6-bromo-imidazo[4,5-b]pyridine have been tested for their anticancer and antimicrobial activities. Some compounds have shown promising antibacterial and antifungal activities, as well as significant anticancer activity against breast cancer cell lines (Shelke et al., 2017).

Potential as Tyrosyl-tRNA Synthetase Inhibitors : New derivatives of 6-bromo-imidazo[4,5-b]pyridine have been synthesized and studied as potential tyrosyl-tRNA synthetase inhibitors. The binding affinity of these compounds to the enzyme has been investigated through molecular docking studies, indicating potent inhibitory activity (Jabri et al., 2023).

Experimental and Theoretical Studies : The adsorption and corrosion inhibition traits of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine for mild steel corrosion in acidic media have been evaluated using experimental methods and quantum chemical calculations. The compound has shown high efficiency and low environmental risk (Bouyad et al., 2017).

Chemical Synthesis and Modification : Studies have focused on the synthesis of imidazo[4,5-b]pyridine derivatives, including bromo variants, exploring their crystal structures and molecular interactions. These studies provide insights into the chemical properties and potential applications of these compounds in various fields (Rodi et al., 2013).

Future Directions

The future directions for “6-bromo-1H-imidazo[4,5-c]pyridine” could involve further exploration of its pharmacological properties and potential therapeutic applications. Given its structural resemblance to purines and its ability to influence many cellular pathways, it could be a promising candidate for drug discovery .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 6-bromo-1h-imidazo[4,5-c]pyridine, have been reported to have a broad range of biological and pharmacological activities . These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazopyridine derivatives, which include this compound, have been reported to exert their activity by intercalating into dsdna . This interaction with DNA can lead to changes in the genetic material of the cells, potentially leading to the observed biological effects.

Biochemical Pathways

Imidazopyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazopyridine derivatives have been reported to have a broad range of biological and pharmacological activities . These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment, as well as their low toxicity and extensive biological and pharmaceutical activities .

Properties

IUPAC Name |

6-bromo-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOVHWCIWRDULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Br)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732545 | |

| Record name | 6-Bromo-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312440-90-6 | |

| Record name | 6-Bromo-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)